4-Chloro-2-fluoro-6-iodoaniline

Physical Property Comparison Compound Handling Solid-State Chemistry

Select 4-Chloro-2-fluoro-6-iodoaniline for its unique tri-halogen architecture—Cl, F, and I on the same ring—that enables orthogonal cross-coupling. The iodine leaves first (Suzuki, Sonogashira), while Cl and F remain for later steps, slashing protecting-group chemistry and accelerating molecular complexity. Supplied as a crystalline solid (mp 39–41°C) for easy weighing, perfectly suited for medicinal chemistry, agrochemical SAR, and materials science. High purity (≥98%) ensures reproducibility in high-value syntheses.

Molecular Formula C6H4ClFIN
Molecular Weight 271.46 g/mol
CAS No. 216393-67-8
Cat. No. B1303795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-6-iodoaniline
CAS216393-67-8
Molecular FormulaC6H4ClFIN
Molecular Weight271.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)I)Cl
InChIInChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeySSNQXCONXNVTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-6-iodoaniline (CAS 216393-67-8): A Tri-Halogenated Aniline Building Block for Precision Organic Synthesis


4-Chloro-2-fluoro-6-iodoaniline is a halogenated aniline derivative with the molecular formula C6H4ClFIN and a molecular weight of 271.46 g/mol . It is characterized by the presence of three distinct halogen substituents—chlorine, fluorine, and iodine—on the benzene ring, which imparts a unique reactivity profile that is leveraged in advanced organic synthesis, particularly in sequential cross-coupling reactions and medicinal chemistry applications . The compound is typically supplied as a white to light yellow crystalline solid with a melting point of 39-41°C and a purity specification of ≥97% .

Why 4-Chloro-2-fluoro-6-iodoaniline Cannot Be Substituted by Common In-Class Analogs


In-class halogenated anilines, such as 4-chloro-2-fluoroaniline (CAS 57946-56-2) or 2-fluoro-4-iodoaniline (CAS 29632-74-4), are often considered as potential alternatives for synthetic applications. However, 4-Chloro-2-fluoro-6-iodoaniline possesses a unique tri-halogen substitution pattern that is not replicated in these simpler analogs. The simultaneous presence of chloro, fluoro, and iodo substituents in specific positions (4, 2, and 6) provides a differentiated reactivity landscape, particularly for orthogonal cross-coupling strategies where the iodine atom serves as a premier leaving group for initial functionalization, while the chlorine and fluorine remain intact for subsequent transformations . The physical properties, including a higher density and a distinct melting point compared to its analogs, further reflect its unique molecular architecture and can impact handling, storage, and purification workflows . Generic substitution with a less complex analog would result in a loss of this tailored reactivity, limiting synthetic versatility and potentially necessitating additional synthetic steps.

Quantitative Differentiation of 4-Chloro-2-fluoro-6-iodoaniline vs. In-Class Analogs: A Comparator-Based Evidence Guide


Physical Form and Melting Point: Solid-State Handling Advantages Over Liquid Analogs

4-Chloro-2-fluoro-6-iodoaniline is a solid at standard room temperature (20°C) with a melting point of 39-41°C . In contrast, the structurally related analog 4-chloro-2-fluoroaniline (CAS 57946-56-2) is a liquid at room temperature . This difference in physical state has direct implications for laboratory handling, weighing accuracy, and storage stability.

Physical Property Comparison Compound Handling Solid-State Chemistry

Melting Point and Density: Significantly Higher Thermal and Mass Properties Differentiate from Non-Iodinated Analogs

The presence of the heavy iodine atom in 4-Chloro-2-fluoro-6-iodoaniline results in a significantly higher melting point (39-41°C) and density (2.089 g/cm³) compared to non-iodinated analogs . For instance, 4-chloro-2-fluoroaniline is a liquid with a density of 1.311 g/cm³, and 2-chloro-4-fluoroaniline has a density of 1.349 g/cm³ . The bromine analog, 4-bromo-2-fluoroaniline, has a similar melting point (40-42°C) but a much lower density .

Thermal Analysis Physical Property Compound Characterization

Synthetic Versatility: Tri-Halogen Pattern Enables Orthogonal Cross-Coupling Reactions

The distinct substitution pattern of 4-Chloro-2-fluoro-6-iodoaniline—featuring iodine, chlorine, and fluorine—allows for sequential, orthogonal cross-coupling reactions. The iodine atom is the most reactive towards oxidative addition, enabling selective initial functionalization under mild conditions, while the chlorine and fluorine atoms can be subsequently addressed in later synthetic steps . This contrasts with analogs lacking an iodine atom (e.g., 4-chloro-2-fluoroaniline), which are limited to chlorine or fluorine-directed chemistry, or with 2-fluoro-4-iodoaniline, which lacks a second halogen handle for further diversification .

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Commercial Availability and Purity: Consistent Supply with Analytical Documentation

4-Chloro-2-fluoro-6-iodoaniline is available from multiple reputable suppliers (e.g., Aladdin, AKSci, Capot Chemical) with a specified minimum purity of 97-98% by HPLC . Suppliers like Bidepharm provide batch-specific analytical data, including NMR, HPLC, and GC reports, upon request . This level of analytical transparency is not always available for less common or custom-synthesized halogenated aniline analogs.

Procurement Quality Control Commercial Availability

Optimal Use Cases for 4-Chloro-2-fluoro-6-iodoaniline: Where Its Differentiation Drives Value


Sequential Cross-Coupling for Complex Aromatic Scaffold Construction

4-Chloro-2-fluoro-6-iodoaniline is ideally suited for the synthesis of highly substituted aromatic cores in medicinal chemistry and materials science. The orthogonally reactive halogen set allows for sequential functionalization: the iodine atom can be selectively coupled first (e.g., via Suzuki or Sonogashira reactions) due to its superior leaving-group ability, followed by subsequent transformations on the chlorine and fluorine sites . This approach minimizes protecting group chemistry and streamlines the assembly of molecular complexity, a key advantage when synthesizing libraries of drug-like molecules or functional organic materials. The compound's solid physical form also facilitates accurate weighing for small-scale, high-value reactions .

Development of Fluorinated Pharmaceutical Intermediates

The presence of a fluorine atom in 4-Chloro-2-fluoro-6-iodoaniline is strategically valuable for pharmaceutical research, as fluorine is a common bioisostere used to modulate metabolic stability, lipophilicity, and target binding . The compound serves as a direct precursor to fluorinated drug candidates, where the iodine atom provides a convenient handle for introducing additional diversity. Its use as an intermediate has been documented in patent literature (e.g., WO2014/9302 A1) , indicating its recognized utility in the synthesis of biologically active molecules. The combination of a solid state and high density also simplifies its handling in automated synthesis platforms and scale-up processes .

Agrochemical and Material Science Building Block Requiring High-Purity Inputs

In agrochemical discovery and advanced material synthesis, the precise control over halogen substitution patterns is critical for optimizing properties like target selectivity, environmental persistence, or electronic characteristics. 4-Chloro-2-fluoro-6-iodoaniline's high commercial purity (≥97%) and well-documented analytical profile (NMR, HPLC, GC) ensure reproducibility in structure-activity relationship (SAR) studies and material performance evaluations . The compound's higher density and solid nature, compared to liquid halogenated aniline analogs, can also simplify purification by recrystallization and reduce solvent use, aligning with principles of green chemistry in process development .

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